Uracil, dimer, syn- (8CI)

DNA repair model systems photosensitized cycloreversion flavin-mediated electron transfer

Uracil, dimer, syn- (8CI) (CAS 18324-22-6) is the cis–syn cyclobutane-type photodimer of uracil, belonging to the class of cyclobutane pyrimidine dimers (CPDs)—the predominant DNA lesions induced by UV radiation. It consists of two uracil moieties joined through a [2+2] cycloaddition across their C5–C6 double bonds, forming a puckered four-membered cyclobutane ring with head-to-head (syn) and cis stereochemistry at the ring junction.

Molecular Formula (C4H4N2O2)2
Molecular Weight 0
CAS No. 18324-22-6
Cat. No. B1175795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, dimer, syn- (8CI)
CAS18324-22-6
SynonymsUracil, dimer, syn- (8CI)
Molecular Formula(C4H4N2O2)2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uracil, Dimer, syn- (8CI) [CAS 18324-22-6]: A Stereochemically Defined Cyclobutane Pyrimidine Dimer for DNA Damage and Repair Research


Uracil, dimer, syn- (8CI) (CAS 18324-22-6) is the cis–syn cyclobutane-type photodimer of uracil, belonging to the class of cyclobutane pyrimidine dimers (CPDs)—the predominant DNA lesions induced by UV radiation [1]. It consists of two uracil moieties joined through a [2+2] cycloaddition across their C5–C6 double bonds, forming a puckered four-membered cyclobutane ring with head-to-head (syn) and cis stereochemistry at the ring junction [2]. This compound serves as a well-defined, stereochemically pure model for studying the structure, repair, and mutagenic consequences of uracil-containing CPD lesions that arise from spontaneous deamination of cytosine dimers in UV-damaged DNA [3].

Why Generic Uracil Dimers Cannot Substitute for Cis–Syn Uracil Dimer [18324-22-6] in Quantitative Assays


The term 'uracil dimer' encompasses four distinct cyclobutane stereoisomers—cis–syn, cis–anti, trans–syn, and trans–anti—which differ fundamentally in their cyclobutane ring geometry, photochemical formation yields, photosensitized splitting quantum yields, electron-transfer repair kinetics, and mutagenic profiles [1]. These isomers are not interchangeable. For instance, the cis–syn isomer adopts a puckered cyclobutane ring (dihedral angle ~155°) while the trans–anti isomer possesses a centrosymmetric planar ring; these structural differences directly affect substrate recognition by DNA repair enzymes and the pathway of electron-transfer-mediated cleavage [2]. Furthermore, replacing the cis–syn uracil dimer with a cis–syn thymine dimer—the closest biological analog—introduces a >4-fold shift in misincorporation ratios during translesion synthesis, as the C5 methyl groups on thymine alter both polymerase fidelity and repair enzyme kinetics [3]. Without stereochemically explicit specification, procurement of an undefined mixture or the wrong isomer introduces uncontrolled variables that can invalidate quantitative structure–activity comparisons in photobiology and DNA repair research.

Cis–Syn Uracil Dimer [18324-22-6]: Head-to-Head Quantitative Differentiation Against Closest Analogs


Photosensitized Cycloreversion Quantum Yield: 4.3-Fold Difference Between Cis–Syn and Trans–Syn Uracil Dimers

In a protonated flavin photosensitizer system, the cis–syn uracil dimer (as its 1,3-dimethyluracil analog) exhibits a splitting quantum yield (Φspl) of 0.35, which is 4.3-fold lower than the trans–syn isomer's Φspl of 1.5 under identical conditions [1]. This large difference was measured at a dimer concentration of 1.2 mM in acetonitrile containing 0.075% perchloric acid, using protonated 2',3',4',5'-tetraacetylriboflavin (ac4rfH+) as the photosensitizer [1]. The trans–syn isomer is cleaved significantly faster than the cis–syn isomer, a result attributed to stereoelectronic differences in exciplex formation and chain-propagation efficiency during one-electron oxidation-mediated cycloreversion [1]. For context, two cis–syn dimers with N(1)-N(1') tethering via a trimethylene bridge exhibited Φspl of only ~0.02 under the same conditions, confirming that the unconstrained cis–syn configuration is already substantially less reactive than trans–syn in this repair-relevant assay [1].

DNA repair model systems photosensitized cycloreversion flavin-mediated electron transfer

DNA Photolyase Electron-Transfer Rate: Uracil Dimers Repaired 2- to 3-Fold Faster Than Thymine Dimers

Ultrafast transient absorption spectroscopy of the DNA photolyase–substrate complex revealed that the electron-transfer (ET) rate from the excited flavin cofactor (1FADH−*) to uracil-containing cis–syn dimers (U<>U and U<>T) is faster by a factor of 2 to 3 compared to thymine-containing dimers (T<>T and T<>U) [1]. This kinetic advantage is attributed to enhanced electronic coupling between the flavin donor and the dimer acceptor in the absence of the sterically hindering C5 methyl group on the 5'-uracil moiety [1]. An independent study using covalently linked flavin–dimer model compounds under internal competition conditions confirmed that the uracil dimer unit is cleaved with a quantum yield of Φspl = 0.18–0.20, compared to Φspl = 0.13–0.15 for the thymine dimer unit—a ~30–50% higher splitting efficiency for the uracil dimer [2]. These findings overturn earlier assumptions that thymine dimers are universally repaired faster and establish the cis–syn uracil dimer as the kinetically preferred substrate in electron-transfer-mediated repair [2].

enzymatic DNA repair kinetics ultrafast spectroscopy photolyase substrate specificity

Mutagenic Bypass Fidelity: Cis–Syn Uracil Dimer Shows Altered Misincorporation Ratio vs. Cis–Syn Thymine Dimer

In an SOS-induced E. coli single-stranded vector system, the cis–syn uracil–uracil (U-U) cyclobutane dimer and the cis–syn thymine–thymine (T-T) dimer were bypassed with similar overall efficiencies and induced similar total mutation frequencies (~5–7%) [1]. However, the misincorporation spectrum differed markedly: the T-T cis–syn dimer overwhelmingly favored T misincorporation over G at a ratio exceeding 4:1, whereas the U-U cis–syn dimer exhibited a significantly different ratio of only 2:1 (T:G) opposite the dimerized uracil [1]. This ~2-fold shift toward G insertion opposite U-U compared to T-T reveals that the absence of the C5 methyl groups fundamentally alters the base-pairing preferences imposed on the replicative or bypass polymerase, even though both dimers share the same cis–syn cyclobutane stereochemistry [1]. Furthermore, the U-U dimer induced exclusively nucleotide substitutions, whereas the T-T photoproduct additionally induced single-nucleotide deletions, indicating a narrower mutagenic spectrum for the uracil dimer [1].

translesion synthesis fidelity UV mutagenesis DNA polymerase bypass

Cyclobutane Ring Conformation: Puckered Cis–Syn vs. Planar Trans–Anti Geometry Determines Repair Substrate Recognition

X-ray crystallographic analysis of uracil cyclobutane dimers established a fundamental conformational dichotomy: the cis–syn and cis–anti forms possess a puckered four-membered cyclobutane ring with a dihedral angle of approximately 155° (i.e., folded by ~25° from planarity), whereas the trans–anti form is strictly planar due to a crystallographic center of symmetry [1]. The cis–syn uracil photodimer specifically exhibits cyclobutane torsional angles about C(5)–C(6) and C(5')–C(6') of 17.0°, compared to 16.5° for the 6-methyluracil cis–syn analog [2]. This puckering is not merely a crystallographic curiosity: ab initio calculations and enzymatic studies demonstrate that the different cyclobutane ring pucker of the uracil dimer, compared to thymine dimers, leads to superior orbital overlap between the π*-C(4)=O(4) orbital and the σ*-C(5)–C(5') orbital during electron-transfer repair, providing a stereoelectronic basis for its faster cleavage [3]. The trans–anti isomer, with its enforced planarity, is cleaved via a distinctly different mechanistic pathway and is recognized less efficiently by DNA photolyases [1].

X-ray crystallography cyclobutane ring pucker structure–repair relationships

Formation Quantum Yield: Cis–Syn Dimer is the Second-Most Abundant Uracil Photodimer in Aqueous Solution

The initial quantum yields for formation of all four uracil cyclobutane dimers were quantitatively determined in aqueous solution: the order of formation efficiency is IV (syn h,t; trans–syn) > III (syn h,h; cis–syn) > II (anti h,h; cis–anti) > I (anti h,t; trans–anti) [1]. Under standard aqueous conditions, the cis–syn dimer (III) constitutes approximately 18.9% of the total dimer photoproduct mixture [1]. Critically, this proportion is highly environment-sensitive: in micellar hexadecyltrimethylammonium bromide (CTAB) solutions, the cis–syn dimer yield drops to only 2–7% while the trans–anti and cis–anti dimers increase correspondingly [1]. This 3- to 9-fold reduction in cis–syn yield upon transitioning from bulk aqueous to micellar environments underscores the strong dependence of stereochemical outcome on the local molecular environment during photodimerization [1]. For researchers seeking to isolate the cis–syn isomer, direct procurement of the pre-purified compound eliminates the low-yield, condition-sensitive photochemical preparation step.

photodimerization quantum yields micellar photochemistry uracil photoproduct distribution

Preferred Oxidative Cleavage by Nitrate Radicals: Syn Dimers Cleaved Faster Than Anti Dimers

Photochemically generated nitrate radicals (NO3•) cleave stereoisomeric N,N-dimethyl-substituted uracil cyclobutane dimers into the monomeric uracil derivative with a marked stereochemical preference: the syn-configured dimers (head-to-head, including cis–syn and trans–syn) are cleaved preferentially over the anti-configured dimers (head-to-tail) [1]. This selectivity arises because the anti dimers possess higher oxidation potentials than the corresponding syn dimers, making them less susceptible to one-electron oxidation by NO3• [2]. The rate coefficients for NO3• reaction with syn uracil dimers span 8 × 10⁷ to 280 × 10⁷ M⁻¹s⁻¹, and the syn dimers are reported to be totally unreactive in the anti configuration under the same conditions [2][3]. This binary reactivity difference—syn dimers reactive, anti dimers essentially unreactive—provides a chemical basis for distinguishing syn from anti stereochemistry in oxidative repair model studies.

oxidative DNA damage repair nitrate radical chemistry pyrimidine dimer cleavage selectivity

High-Impact Application Scenarios for Cis–Syn Uracil Dimer [18324-22-6] in DNA Damage and Repair Research


Kinetic Profiling of DNA Photolyase Inhibitors and Activators Using a Defined Cis–Syn Uracil Dimer Substrate

The 2- to 3-fold faster electron-transfer repair rate of the cis–syn uracil dimer, relative to thymine dimers, makes it an optimal substrate for high-sensitivity kinetic screening of photolyase modulators [1]. Because the uracil dimer lacks the sterically obstructive C5 methyl groups, it provides a wider dynamic range for detecting small-molecule effects on repair rate constants. The demonstrated splitting quantum yield of Φspl = 0.18–0.20 in flavin–dimer model conjugates enables calibration of in vitro repair assays with a well-defined, synthetically accessible standard [2].

Mechanistic Studies of UV-Signature Mutagenesis at Deaminated Cytosine Dimer Sites

The cis–syn U-U dimer is the direct chemical product of spontaneous deamination of a cytosine–cytosine cis–syn dimer, which occurs with a half-life of ~6 hours in DNA [1]. Its distinct T:G misincorporation ratio of 2:1 (versus >4:1 for T-T dimers) and its restriction to substitution-only mutations make it the authentic lesion for modeling the CC→TT tandem transition—the hallmark UV-signature mutation in the p53 tumor suppressor gene [2]. Using the pre-formed cis–syn U-U dimer in site-specific mutagenesis constructs ensures that the lesion identity is chemically unambiguous.

Structure–Reactivity Studies of Cyclobutane Ring Puckering on Electron-Transfer Repair Efficiency

The cis–syn uracil dimer's puckered cyclobutane ring (dihedral ~155°, torsional angle 17.0°) provides a defined conformational starting point for ab initio computational modeling of the electron-transfer cleavage pathway [1]. The crystallographically established geometry enables precise calculation of the π*–σ* orbital overlap that governs repair efficiency, and serves as an experimental reference structure against which computational predictions for the planar trans–anti and other dimer conformers can be validated [2].

Oxidative DNA Damage Repair Model Systems Using Nitrate Radical Selectivity

The established reactivity dichotomy—syn uracil dimers are cleaved by NO3• with rate coefficients up to 2.8 × 10⁹ M⁻¹s⁻¹, while anti dimers are unreactive—makes the cis–syn uracil dimer an essential positive-control substrate in oxidative repair model studies [1]. This binary selectivity can be exploited to develop stereochemically gated fluorescent probes or electrochemical sensors for oxidative DNA damage, where only the syn-configured dimer generates a detectable monomer signal upon oxidative cleavage [2].

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